molecular formula C17H21N3O2S B3733816 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one

4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one

Cat. No.: B3733816
M. Wt: 331.4 g/mol
InChI Key: JHEMPGGTXCZUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(thiophen-2-yl)butanoic acid with piperidine under specific conditions to form the piperidinyl intermediate. This intermediate is then reacted with a pyrimidine derivative to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoyl chain can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • **4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
  • **1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)

Uniqueness

4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-16-11-15(18-12-19-16)13-6-8-20(9-7-13)17(22)5-1-3-14-4-2-10-23-14/h2,4,10-13H,1,3,5-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEMPGGTXCZUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC=N2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one
Reactant of Route 3
Reactant of Route 3
4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one
Reactant of Route 4
Reactant of Route 4
4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one
Reactant of Route 5
Reactant of Route 5
4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one
Reactant of Route 6
Reactant of Route 6
4-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.